molecular formula C10H6ClN3O2 B1623588 3-Chloro-6-(4-nitrophenyl)pyridazine CAS No. 99708-47-1

3-Chloro-6-(4-nitrophenyl)pyridazine

Cat. No. B1623588
CAS RN: 99708-47-1
M. Wt: 235.62 g/mol
InChI Key: QODAYFZQLZHNPW-UHFFFAOYSA-N
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Description

“3-Chloro-6-(4-nitrophenyl)pyridazine” is a chemical compound that belongs to the class of pyridazines . Pyridazines are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of pyridazinium salts, which are related to pyridazines, has been achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes . These undergo a rapid cycloaddition to furans to give the desired products after elimination of water .


Molecular Structure Analysis

The molecular formula of “3-Chloro-6-(4-nitrophenyl)pyridazine” is C10H6ClN3O2 . The average mass is 235.626 Da and the monoisotopic mass is 235.014847 Da .


Chemical Reactions Analysis

“3-Chloro-6-(4-nitrophenyl)pyridazine” is involved in the synthesis of functionalized 3-aminopyridazines through an ANRORC mechanism, where it undergoes nucleophilic addition, ring opening, and intramolecular ring closure to form various pyridazine derivatives.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of pyridazine derivatives, including those related to 3-Chloro-6-(4-nitrophenyl)pyridazine, have been extensively studied. For instance, the synthesis of pyridazine derivatives through the reaction of 4-Nitrophenyl-1-piperidinostyrene with aromatic diazonium salts, leading to the formation of arylhydrazonal compounds, which further react with active methylene compounds to yield pyridazine derivatives, has been detailed by Abdallah, Salaheldin, and Radwan (Abdallah, Salaheldin, & Radwan, 2007). This process underlines the chemical flexibility and reactivity of pyridazine compounds, allowing for the development of new chemical entities with potential applications in various scientific domains.

Corrosion Inhibition

Pyridazine derivatives have been investigated for their efficacy in corrosion inhibition, especially for protecting metals against corrosion in acidic environments. Mashuga, Olasunkanmi, and Ebenso conducted an experimental and theoretical investigation into the inhibitory effect of new pyridazine derivatives on the corrosion of mild steel in acidic media (Mashuga, Olasunkanmi, & Ebenso, 2017). Their findings highlighted the potential of these compounds as mixed-type inhibitors, which can offer protection by slowing down the electrochemical processes that lead to corrosion. The effectiveness of these inhibitors is linked to their chemical structure, particularly the presence of nitrogen atoms and unsaturated groups, which facilitate adsorption onto the metal surface.

Antibacterial Activity

Another application of pyridazine derivatives is in the development of novel antibacterial agents. Al-Kamali et al. explored the antibacterial activity of novel thieno[2,3-c]pyridazines, demonstrating that these compounds exhibit promising antibacterial properties against various bacterial strains (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014). This research opens avenues for the development of new antibacterial drugs that can address the growing concern of antibiotic resistance.

Herbicidal Activities

The utility of pyridazine derivatives extends to agriculture, where they have been tested for their herbicidal activities. Xu et al. synthesized novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated their herbicidal efficacy (Xu et al., 2008). Some of these compounds showed potent herbicidal activity, suggesting their potential as commercial herbicides. This finding highlights the application of 3-Chloro-6-(4-nitrophenyl)pyridazine derivatives in developing new agricultural chemicals.

Future Directions

Pyridazine derivatives, including “3-Chloro-6-(4-nitrophenyl)pyridazine”, have been found to exhibit a wide range of pharmacological activities . This suggests that they could be further explored in drug discovery and development, potentially leading to new therapeutic agents.

properties

IUPAC Name

3-chloro-6-(4-nitrophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O2/c11-10-6-5-9(12-13-10)7-1-3-8(4-2-7)14(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODAYFZQLZHNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423333
Record name 3-Chloro-6-(4-nitrophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(4-nitrophenyl)pyridazine

CAS RN

99708-47-1
Record name 3-Chloro-6-(4-nitrophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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